molecular formula C26H25N3O3 B11652171 ethyl 3-{2,5-dimethyl-3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoate

ethyl 3-{2,5-dimethyl-3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoate

Cat. No.: B11652171
M. Wt: 427.5 g/mol
InChI Key: NPAFLOKDLZQKPK-LFVJCYFKSA-N
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Description

ETHYL 3-(2,5-DIMETHYL-3-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE is a complex organic compound that features a pyrazole and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2,5-DIMETHYL-3-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE typically involves multi-step organic reactions. One common route includes the reaction of 2,5-dimethylpyrrole with benzaldehyde derivatives under acidic conditions to form the intermediate compound. This intermediate is then reacted with a pyrazole derivative in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(2,5-DIMETHYL-3-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 3-(2,5-DIMETHYL-3-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of ETHYL 3-(2,5-DIMETHYL-3-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE: Lacks the pyrazole ring, making it less complex.

    3-(2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID: Contains a carboxylic acid group instead of an ester.

    ETHYL 3-(2,5-DIMETHYL-3-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE: Similar structure but with different substituents.

Uniqueness

ETHYL 3-(2,5-DIMETHYL-3-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE is unique due to its combination of pyrazole and pyrrole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

ethyl 3-[2,5-dimethyl-3-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrrol-1-yl]benzoate

InChI

InChI=1S/C26H25N3O3/c1-5-32-26(31)20-10-9-13-23(15-20)28-17(2)14-21(19(28)4)16-24-18(3)27-29(25(24)30)22-11-7-6-8-12-22/h6-16H,5H2,1-4H3/b24-16+

InChI Key

NPAFLOKDLZQKPK-LFVJCYFKSA-N

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=CC(=C2C)/C=C/3\C(=NN(C3=O)C4=CC=CC=C4)C)C

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=CC(=C2C)C=C3C(=NN(C3=O)C4=CC=CC=C4)C)C

Origin of Product

United States

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